1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone
Description
Properties
IUPAC Name |
1-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-24-9-11-25(12-10-24)19-7-8-20(23-22-19)26-13-15-27(16-14-26)21(28)17-29-18-5-3-2-4-6-18/h2-8H,9-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAWGFWUCVAAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpiperazine with pyridazine derivatives under controlled conditions. The final step often includes the coupling of the intermediate with phenoxyethanone under specific reaction conditions such as temperature, solvent, and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with modified functional groups .
Scientific Research Applications
1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related piperazine derivatives with variations in core heterocycles, substituents, and therapeutic profiles.
Table 1: Structural and Functional Comparison
*Predicted using ChemDraw; †Estimated via fragment-based methods.
Key Findings :
Structural Variations and Bioactivity: The pyridazine core in the target compound and its analogs (e.g., and ) is associated with kinase inhibition, whereas phenylpiperazine derivatives (e.g., MK47 in ) target serotonin/dopamine receptors . Electron-withdrawing groups (e.g., trifluoromethyl in MK47) increase metabolic stability but reduce solubility compared to the target compound’s phenoxy group .
Synthetic Accessibility :
- The target compound’s synthesis is more complex than chloro- or trifluoromethyl-substituted analogs due to the pyridazine-piperazine coupling step (similar to methods in ) .
Pharmacokinetic Profiles: The 4-methylpiperazine group in the target compound improves aqueous solubility (predicted LogP = 2.8) compared to analogs with phthalazine (LogP = 3.7) or dichlorobenzyloxy (LogP = 4.0) . Phenoxyethanone may enhance blood-brain barrier penetration relative to the chloro substituent in ’s compound .
Biological Activity
1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of approximately 402.5 g/mol. The structural complexity arises from the combination of a phenoxy group, piperazine rings, and a pyridazine moiety, which may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of piperazine and pyridazine structures suggests potential interactions with neurotransmitter receptors and kinases, which are critical in the regulation of cell growth and proliferation.
Anticancer Activity
Research has indicated that derivatives of piperazine and pyridazine exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell lines.
Case Study:
A study evaluated the cytotoxic effects of related compounds against various cancer cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against leukemia and solid tumors .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, with studies indicating effectiveness against both bacterial and fungal strains. This activity can be attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the piperazine and pyridazine rings can significantly influence the biological activity of the compound. For example, substituents on the phenoxy group have been shown to enhance lipophilicity and improve binding affinity to target proteins.
Key Findings:
- Piperazine Substituents : Variations in alkyl or aryl groups on the piperazine ring can modulate selectivity for specific receptors.
- Pyridazine Modifications : Alterations in the nitrogen positions within the pyridazine ring affect both potency and spectrum of activity against different cancer types.
Q & A
Q. What are the optimal reaction conditions for synthesizing 1-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Temperature Control : Reactions often require reflux in polar aprotic solvents (e.g., DMF, DMSO) at 80–110°C to facilitate piperazine-pyridazine coupling .
- Catalysts : Use of palladium catalysts (e.g., Pd/C) or bases like triethylamine to enhance reaction efficiency .
- Intermediate Isolation : Monitor reaction progress via TLC or HPLC. Intermediates may require purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Yield Optimization : Adjust stoichiometric ratios of piperazine and pyridazine precursors to mitigate steric hindrance from the phenoxy group .
Q. Which purification techniques are most effective for isolating the final compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials. This is particularly effective for compounds with high crystallinity, as seen in structurally similar piperazine derivatives .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves impurities from polar byproducts .
- Spectroscopic Validation : Confirm purity (>95%) via H/C NMR (DMSO-) and HRMS, ensuring absence of residual solvents like DMF .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinity to serotonin receptors (e.g., 5-HT), leveraging structural similarities to known antagonists .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the phenoxy group, π-π stacking with pyridazine) using Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) based on logP (predicted ~2.5) and topological polar surface area (~70 Å) .
Q. What strategies resolve discrepancies in reported biological activities of structurally similar compounds?
Methodological Answer:
- Dose-Response Analysis : Conduct in vitro assays (e.g., cAMP inhibition for 5-HT antagonism) across multiple concentrations to clarify EC variability .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects in conflicting studies .
- Structural Analog Comparison : Compare IC values of derivatives (e.g., triazolo-pyrimidine vs. pyridazine analogs) to isolate activity contributions of the 4-methylpiperazine group .
Q. How can advanced spectroscopic techniques elucidate thermal stability and degradation pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >200°C for aryl piperazines) under nitrogen atmospheres .
- Dynamic DSC : Identify phase transitions (e.g., glass transition, melting points) to inform storage conditions .
- Mass Spectrometry Fragmentation : Map degradation products (e.g., cleavage of the pyridazine-piperazine bond) using Q-TOF MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
